5-(苄氧基)吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

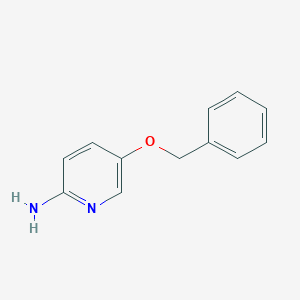

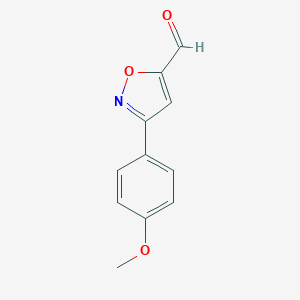

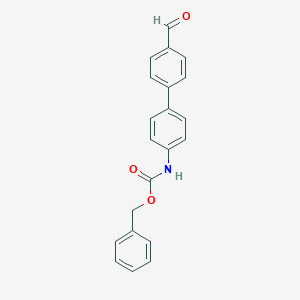

5-(Benzyloxy)pyridin-2-amine is a small, flexible, drug-like molecule . It has a linear formula of C12H12N2O . The molecule belongs to the class of organic compounds known as aminopyridines and derivatives .

Molecular Structure Analysis

The molecular structure of 5-(Benzyloxy)pyridin-2-amine is represented by the InChI code1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) . This indicates that the molecule consists of a pyridine ring with an amine group attached at the 2-position and a benzyloxy group attached at the 5-position . Physical And Chemical Properties Analysis

5-(Benzyloxy)pyridin-2-amine is a solid at room temperature . It has a molecular weight of 200.24 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用

医药

5-(苄氧基)吡啶-2-胺: 由于其结构与吡咯烷生物碱相似,后者具有多种生物活性,因此在医药领域具有潜在的应用。 这些活性包括抗氧化、抗炎、抗菌、抗真菌、抗寄生虫、抗癌、抗高血糖和神经药理学活性 . 它的衍生物可用作药物发现和开发的药理活性先导化合物。

生物化学

在生物化学中,5-(苄氧基)吡啶-2-胺可以成为研究酶动力学和机制的宝贵工具。 它可以作为抑制剂或底物类似物来探测参与胺代谢的酶的功能 .

药理学

该化合物在药理学方面具有巨大潜力,特别是在合成新型治疗剂方面。 考虑到其调节生物途径的能力,可以研究其衍生物在治疗各种疾病方面的疗效 .

化工

5-(苄氧基)吡啶-2-胺: 可在化工中用作合成复杂分子的中间体。 它的反应性可用于优化工艺和开发新的化工生产方法 .

安全和危害

作用机制

Target of Action

The primary targets of 5-(Benzyloxy)pyridin-2-amine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 (MAPK14) . These proteins play crucial roles in various cellular processes. Leukotriene A-4 hydrolase is involved in the production of leukotrienes, which are lipid mediators in inflammatory responses. On the other hand, MAPK14 is a part of the MAP kinase signal transduction pathway, playing a significant role in cellular responses to cytokines and stress .

Mode of Action

It is likely that the compound interacts with these proteins, possibly inhibiting their activity or modulating their function .

Biochemical Pathways

Given its targets, it can be inferred that the compound may influence the leukotriene synthesis pathway and the map kinase signal transduction pathway . The downstream effects of these pathways include modulation of inflammatory responses and cellular stress responses .

Result of Action

The molecular and cellular effects of 5-(Benzyloxy)pyridin-2-amine’s action are likely to be related to its influence on its target proteins. By interacting with Leukotriene A-4 hydrolase and MAPK14, the compound could potentially modulate inflammatory responses and cellular stress responses . More research is needed to confirm these effects and understand their implications .

Action Environment

The action, efficacy, and stability of 5-(Benzyloxy)pyridin-2-amine can be influenced by various environmental factors. These may include the physiological environment within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and external factors such as light and heat . For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

生化分析

Biochemical Properties

The biochemical properties of 5-(Benzyloxy)pyridin-2-amine are not fully understood yet. It is known that this compound can participate in various biochemical reactions. For instance, it can be involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Cellular Effects

The cellular effects of 5-(Benzyloxy)pyridin-2-amine are currently under investigation. It is known that the compound can interact with various types of cells and cellular processes. For example, it has been used in machine learning based intramolecular potential construction to reproduce the quantum mechanical potential energy surface .

Molecular Mechanism

It is known that the compound can participate in Suzuki–Miyaura (SM) cross-coupling, a process that involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable and readily prepared .

Dosage Effects in Animal Models

It is known that the compound can interact with various types of cells and cellular processes .

Metabolic Pathways

It is known that the compound can participate in Suzuki–Miyaura (SM) cross-coupling, a process that involves the oxidative addition of formally electrophilic organic groups .

Transport and Distribution

It is known that the compound can interact with various types of cells and cellular processes .

Subcellular Localization

It is known that the compound can interact with various types of cells and cellular processes .

属性

IUPAC Name |

5-phenylmethoxypyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWUTRXLBBOIJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624664 |

Source

|

| Record name | 5-(Benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96166-00-6 |

Source

|

| Record name | 5-(Benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)

![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)